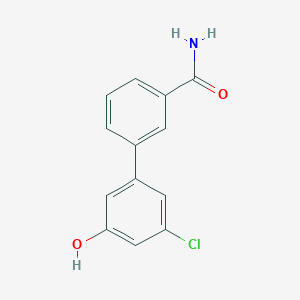
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% (5-3ACP-3CP) is a chemical compound with a wide range of industrial and scientific applications. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. 5-3ACP-3CP has been studied extensively in the laboratory and is known to have a number of biochemical and physiological effects on living cells. In
Applications De Recherche Scientifique
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. It is also used in the synthesis of other organic compounds, such as polymers, resins, and surfactants. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is used in the study of biochemical and physiological effects of various compounds on living cells.
Mécanisme D'action
The mechanism of action of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is not fully understood. However, it is believed that the compound binds to various proteins and enzymes in the cell, which can then lead to a variety of biochemical and physiological effects. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is known to interact with cellular membranes, which can lead to changes in membrane permeability and transport of molecules across the membrane.
Biochemical and Physiological Effects
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to have a variety of biochemical and physiological effects on living cells. It has been shown to inhibit the growth of bacteria and fungi, as well as to increase the production of certain enzymes. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% has been shown to induce apoptosis in certain types of cancer cells, as well as to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments has a number of advantages. It is a readily available and relatively inexpensive compound, which makes it ideal for use in a variety of experiments. Additionally, it is a relatively stable compound, which makes it suitable for use in long-term experiments. However, there are some limitations to the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in laboratory experiments. It is known to be toxic to some organisms, and it can be difficult to control the concentration of the compound in a laboratory setting.
Orientations Futures
The potential future directions for the use of 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other organic compounds. Additionally, it could be used to study the biochemical and physiological effects of various compounds on living cells, as well as to develop new methods for the synthesis of organic compounds. Additionally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used to study the effects of environmental pollutants on living organisms. Finally, 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% could be used in the development of new methods for the synthesis of polymers, resins, and surfactants.
Méthodes De Synthèse
5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% is synthesized using a multi-step reaction process. The first step involves the reaction of 3-chlorophenol with acetic anhydride in the presence of a catalytic amount of sulfuric acid. This reaction produces 3-acetoxychlorophenol, which is then reacted with 3-aminophenol to form 5-(3-aminocarbonylphenyl)-3-chlorophenol. Finally, the reaction mixture is purified by distillation to obtain 5-(3-Aminocarbonylphenyl)-3-chlorophenol, 95% in 95% purity.
Propriétés
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-10(6-12(16)7-11)8-2-1-3-9(4-8)13(15)17/h1-7,16H,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXUZLYOVZRANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)N)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685956 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Aminocarbonylphenyl)-3-chlorophenol | |
CAS RN |
1261902-34-4 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














